molecular formula C11H14O3S B2917935 Ethyl 2-(4-methoxyphenyl)sulfanylacetate CAS No. 28743-98-8

Ethyl 2-(4-methoxyphenyl)sulfanylacetate

Cat. No. B2917935
Key on ui cas rn: 28743-98-8
M. Wt: 226.29
InChI Key: MFDBJTGAQFVAEB-UHFFFAOYSA-N
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Patent
US04886835

Procedure details

The procedure is as in Example 2 for the preparation of ethyl (phenylthio)acetate starting with ethyl bromoacetate (11.7 g), a 2M ethanolic solution of sodium ethylate (35 cc) and 4-methoxythiophenol (10 g). Ethyl (4-methoxyphenylthio)acetate (13.6 g) is thereby obtained, and is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.BrC[C:16](OCC)=[O:17].CC[O-].[Na+].COC1C=CC(S)=CC=1>>[CH3:16][O:17][C:4]1[CH:5]=[CH:6][C:1]([S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SCC(=O)OCC
Name
Quantity
11.7 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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